Cas no 2229421-21-8 (tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate)

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate
- 2229421-21-8
- EN300-1888856
- tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate
-
- インチ: 1S/C12H19N3O3/c1-11(2,3)17-10(16)15-12(5-4-6-12)9-8(13)7-14-18-9/h7H,4-6,13H2,1-3H3,(H,15,16)
- InChIKey: XZFROQCQQBPFGS-UHFFFAOYSA-N
- SMILES: O1C(=C(C=N1)N)C1(CCC1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 253.14264148g/mol
- 同位素质量: 253.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 90.4Ų
tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888856-0.05g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 0.05g |
$1188.0 | 2023-09-18 | ||
Enamine | EN300-1888856-0.1g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 0.1g |
$1244.0 | 2023-09-18 | ||
Enamine | EN300-1888856-1.0g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 1g |
$1414.0 | 2023-06-01 | ||
Enamine | EN300-1888856-0.25g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 0.25g |
$1300.0 | 2023-09-18 | ||
Enamine | EN300-1888856-2.5g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 2.5g |
$2771.0 | 2023-09-18 | ||
Enamine | EN300-1888856-0.5g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 0.5g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1888856-10.0g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 10g |
$6082.0 | 2023-06-01 | ||
Enamine | EN300-1888856-1g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 1g |
$1414.0 | 2023-09-18 | ||
Enamine | EN300-1888856-5.0g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 5g |
$4102.0 | 2023-06-01 | ||
Enamine | EN300-1888856-10g |
tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |
2229421-21-8 | 10g |
$6082.0 | 2023-09-18 |
tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamateに関する追加情報
tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate: A Comprehensive Overview
tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate, also known by its CAS number 2229421-21-8, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclobutane ring fused with a carbamate group and a 1,2-oxazole moiety. The presence of these functional groups makes it a versatile molecule with applications in drug design and synthesis.
The cyclobutane ring in the structure of this compound contributes to its rigidity and stability, which are crucial properties for enhancing bioavailability in pharmaceutical applications. Recent studies have shown that such strained rings can significantly influence the pharmacokinetic profiles of molecules, making them more effective in targeting specific biological pathways. The carbamate group, on the other hand, is known for its ability to form hydrogen bonds, which can enhance the solubility and absorption of the compound in biological systems.
The 1,2-oxazole moiety is another key feature of this compound. This heterocyclic ring is often associated with anti-inflammatory and antioxidant activities. Recent research has explored the potential of such heterocycles in developing novel therapeutic agents for chronic diseases such as cancer and neurodegenerative disorders. The amino group attached to the oxazole ring further enhances the compound's reactivity and selectivity, making it a promising candidate for targeted drug delivery systems.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity. These advancements have made it possible to scale up the production of this compound for preclinical studies.
The biological activity of tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate has been extensively studied in vitro and in vivo models. Preclinical data indicate that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory responses and oxidative stress. For instance, it has shown remarkable efficacy in suppressing the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation.
In addition to its enzymatic activity, this compound has demonstrated promising results in animal models of neurodegenerative diseases. Studies have shown that it can cross the blood-brain barrier efficiently and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it could be a potential candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The development of this compound also aligns with current trends in green chemistry. Researchers have explored eco-friendly synthesis routes that minimize waste generation and reduce environmental impact. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high product quality.
In conclusion, tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate, with its unique structural features and promising biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound holds great promise for advancing innovative treatments in various disease areas.
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